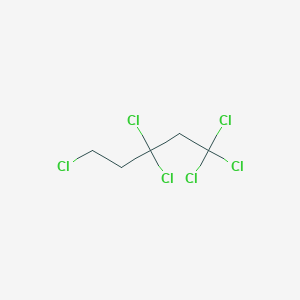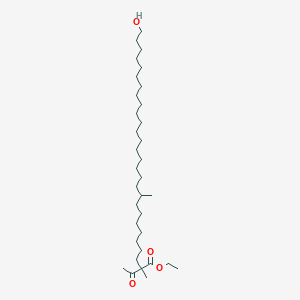
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with ethenyl and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the use of 2,6-lutidine as a starting material. The process includes oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using recombinant microbial whole cells as catalysts. This method offers a more sustainable alternative to traditional multistep organic synthesis protocols, enabling higher yields and reduced environmental impact .
化学反応の分析
Types of Reactions
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of alkyl or acyl-substituted pyridine derivatives.
科学的研究の応用
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
4-Vinylpyridine: Contains a vinyl group similar to the ethenyl group in the target compound but lacks hydroxymethyl substitutions.
Uniqueness
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to its combination of ethenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
60331-33-1 |
|---|---|
分子式 |
C9H12ClNO3 |
分子量 |
217.65 g/mol |
IUPAC名 |
4-ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-7-6(4-11)3-10-8(5-12)9(7)13;/h2-3,11-13H,1,4-5H2;1H |
InChIキー |
SDQOUCQAYNXVRT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=NC=C1CO)CO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)









